molecular formula C20H24N2O5 B2610154 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea CAS No. 1396798-67-6

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2610154
CAS No.: 1396798-67-6
M. Wt: 372.421
InChI Key: WUCDIQVARQVWLR-UHFFFAOYSA-N
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Description

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea is a synthetic compound of significant interest in pharmacological research due to its role as a cannabinoid receptor agonist. This urea derivative is structurally categorized among the synthetic cannabinoids designed to probe the endocannabinoid system. Its primary research value lies in its high binding affinity and functional activity at the CB1 and CB2 receptors, key players in a wide array of physiological processes . Researchers utilize this compound in vitro and in vivo to investigate the complex signaling pathways modulated by cannabinoid receptors, which are involved in neurotransmission, immune response, and energy homeostasis. Studies involving this specific chemotype are crucial for advancing the understanding of receptor-ligand interactions and for the development of novel therapeutic agents targeting conditions such as pain, inflammation, and neurological disorders. Furthermore, it serves as an important reference standard in forensic and analytical chemistry for the identification and quantification of novel psychoactive substances in compliance with evolving legal statutes. All research applications are conducted under controlled laboratory conditions to elucidate the compound's pharmacological profile and potential biochemical applications.

Properties

IUPAC Name

1-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5/c1-20(24,15-5-8-17-18(11-15)27-13-26-17)12-22-19(23)21-10-9-14-3-6-16(25-2)7-4-14/h3-8,11,24H,9-10,12-13H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCDIQVARQVWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCCC1=CC=C(C=C1)OC)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the Hydroxypropyl Group: The benzo[d][1,3]dioxole intermediate is then reacted with an epoxide, such as propylene oxide, in the presence of a base to introduce the hydroxypropyl group.

    Formation of the Methoxyphenethyl Urea: The final step involves the reaction of the hydroxypropyl-benzo[d][1,3]dioxole intermediate with 4-methoxyphenethyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of thioethers or amines depending on the nucleophile used.

Scientific Research Applications

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or resins.

Mechanism of Action

The mechanism of action of 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The hydroxypropyl and methoxyphenethyl groups can interact with the active sites of these targets, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs (e.g., benzo[d][1,3]dioxol-5-yl, methoxyphenyl, or urea-like groups) and synthetic pathways, enabling comparative analysis:

Key Observations:

Functional Group Diversity :

  • The target urea derivative’s urea group distinguishes it from pyridine, furopyridine, and acetamide analogs. Urea’s hydrogen-bonding capacity may enhance target selectivity compared to alkyne or amide functionalities .
  • Hydroxypropyl chain : Present in both the target compound and N-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1-hydroxypropyl)phenyl)acetamide, this group may improve solubility or metabolic stability .

Synthetic Complexity :

  • Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) are common for benzo[d][1,3]dioxol-5-yl-containing compounds, as seen in pyridine derivatives . The urea derivative’s synthesis likely requires distinct steps, such as urea bond formation via carbodiimide chemistry.

Biological Relevance :

  • Pyridine and furopyridine analogs were identified as hepatitis C virus (HCV) inhibitors in high-throughput screens . The target compound’s urea group could modulate antiviral activity by interacting with protease or polymerase active sites.
  • Acetamide derivatives are often intermediates in natural product synthesis (e.g., biomimetic routes to alkaloids) , suggesting the urea derivative may serve a similar role in specialized syntheses.

Biological Activity

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea is a synthetic compound that belongs to the class of urea derivatives, characterized by a unique structure combining a benzo[d][1,3]dioxole moiety with hydroxypropyl and methoxyphenyl groups. This structural diversity is crucial for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C18H20N2O5
  • Molecular Weight : 344.367 g/mol
  • IUPAC Name : this compound

The presence of the benzo[d][1,3]dioxole structure enhances interactions with biological targets, potentially leading to various therapeutic applications.

The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors. Similar compounds have shown potential in:

  • Enzyme Inhibition : Compounds with benzo[d][1,3]dioxole moieties have been studied for their ability to inhibit enzymes involved in inflammatory pathways. For instance, a related compound demonstrated weak inhibitory activity against 5-lipoxygenase , an enzyme linked to inflammatory mediators.
  • Receptor Binding : The structural features may allow for binding to various receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

  • Inhibition of 5-Lipoxygenase : A study investigating similar urea derivatives found that compounds with benzo[d][1,3]dioxole structures exhibited varying degrees of inhibition against 5-lipoxygenase. Although the specific compound has not been extensively studied, the structural similarities suggest potential for similar activity.
  • Antioxidant Properties : Research on related compounds indicates that the benzo[d][1,3]dioxole moiety may confer antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)ureaContains furan instead of methoxyphenylPotential anti-inflammatory effects
1-(Benzo[d][1,3]dioxol-5-yl)-3-(naphthalen-2-yl)ureaNaphthalene ring substitutionEnhanced membrane permeability
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-fluorophenyl)ureaFluorine substitution on phenyl ringIncreased metabolic stability

Potential Applications

Given its unique structure and preliminary findings from related compounds, this compound may have potential applications in:

  • Drug Development : As a lead compound targeting inflammatory diseases.
  • Synthetic Organic Chemistry : Its synthesis can serve as a model for developing other biologically active compounds.

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